![molecular formula C20H18N4O2 B2526617 1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 932255-28-2](/img/structure/B2526617.png)
1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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Overview
Description
The compound “1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidin-7-ones . These compounds have been identified as potential SARS-CoV-2 Main protease inhibitors, which could make them valuable in the development of treatments for COVID-19 .
Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone: has been studied as a novel CDK2 inhibitor. CDK2 (cyclin-dependent kinase 2) is an appealing target for cancer treatment, selectively affecting tumor cells. Several derivatives of this compound were designed and synthesized. Notably:
- Moderate activity was observed against liver cancer cell line HepG-2 (IC50 range: 48–90 nM) compared to the reference drug sorafenib .
Antimalarial Activity
The compound has been explored as a reactant for synthesizing dihydroorotate dehydrogenase inhibitors with antimalarial properties. These investigations aim to combat malaria by targeting essential enzymes in the parasite’s metabolic pathways .
Vilsmeier Reaction
In organic synthesis, 1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone serves as a reactant for the Vilsmeier reaction. This reaction is used to introduce functional groups into conjugated carbocycles and heterocycles .
Pharmacological Activity via HIV TAR RNA Binding
Researchers have investigated the compound’s pharmacological activity related to binding to HIV TAR RNA. Understanding its interactions with RNA structures can provide insights into potential antiviral applications .
Space Charge Layer Studies
Interestingly, this compound has been used as an additive to study the space charge layer in silver bromide microcrystals. Such studies contribute to our understanding of crystal properties and behavior .
Dual Activity Against Cell Lines and CDK2
Compound 14, derived from this scaffold, displayed potent dual activity against cancer cell lines and CDK2. It altered cell cycle progression and induced apoptosis in HCT cells. Further investigations are warranted to explore its full potential .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, a fundamental biochemical pathway in cellular replication . The downstream effects of this inhibition include a reduction in the growth of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
1-[5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-18(14(2)25)19(24-20(23-13)21-12-22-24)15-7-6-10-17(11-15)26-16-8-4-3-5-9-16/h3-12,19H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUGKKGNSPVTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
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